molecular formula C15H20BrNO2 B13488338 tert-butyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1233526-64-1

tert-butyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13488338
CAS No.: 1233526-64-1
M. Wt: 326.23 g/mol
InChI Key: WFJXSQGYWDBPFD-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the tetrahydroisoquinoline core

Preparation Methods

The synthesis of tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common synthetic route includes the bromination of a suitable precursor, followed by esterification to introduce the tert-butyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar compounds to tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other tetrahydroisoquinoline derivatives with different substituents. For example:

    Tert-butyl 7-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

1233526-64-1

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 7-bromo-3-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-13(16)8-12(11)9-17(10)14(18)19-15(2,3)4/h5-6,8,10H,7,9H2,1-4H3

InChI Key

WFJXSQGYWDBPFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br

Origin of Product

United States

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